
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
Mechanism of Action
MPTP is converted into 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. MPTP also induces oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders due to its ability to selectively destroy dopaminergic neurons in the brain. However, MPTP-induced neurotoxicity is not identical to Parkinson's disease, and caution must be taken when extrapolating results from animal models to humans. Additionally, MPTP is a potent neurotoxin that can be hazardous to handle, and appropriate safety precautions must be taken in the laboratory.
Future Directions
For MPTP research include developing new animal models that more closely mimic Parkinson's disease, identifying new therapeutic targets, and developing new treatments for the disease. Additionally, MPTP research may have broader implications for understanding the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, or MPTP, is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, allowing researchers to study the disease in animal models. While caution must be taken when extrapolating results from animal models to humans, MPTP research has the potential to advance our understanding of the disease and develop new treatments.
Synthesis Methods
MPTP is synthesized through a series of chemical reactions involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and tetrahydrofuran (THF). The process involves the oxidation of MPTP with potassium permanganate in the presence of THF, followed by acidification with hydrochloric acid to yield MPTP.
Scientific Research Applications
MPTP has been widely used in scientific research to study Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is the same region of the brain affected in Parkinson's disease. By inducing Parkinson's-like symptoms in animal models, MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(16)18)13-3-2-8-19-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHINOXAOSFONJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386877 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
5905-53-3 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
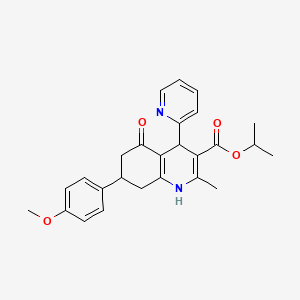
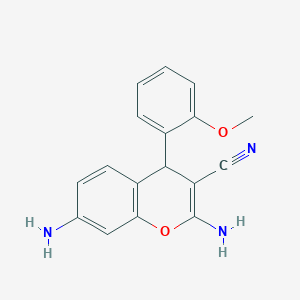
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)
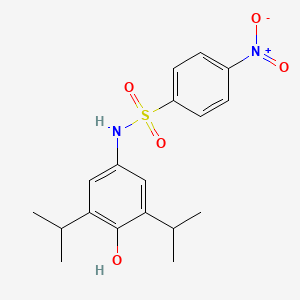

![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)
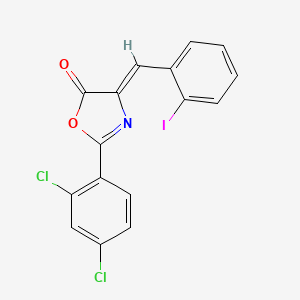

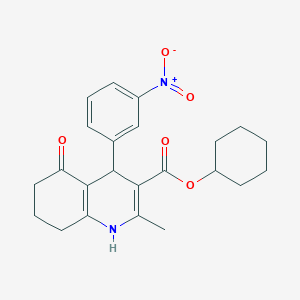
![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)